molecular formula C23H21N3O4 B11305128 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11305128
M. Wt: 403.4 g/mol
InChI Key: NUXQWKVFPLHJFE-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, a chromene moiety, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative. The chromene moiety is introduced through a subsequent reaction with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, reduced chromene compounds, and substituted pyrazole derivatives .

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-14-10-15(2)22-18(11-14)19(27)12-20(30-22)23(28)25-21-8-9-24-26(21)13-16-4-6-17(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

NUXQWKVFPLHJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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